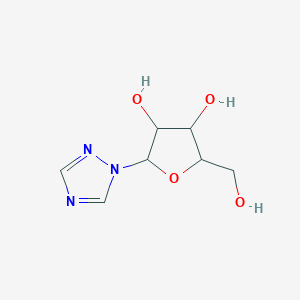
1-Pentofuranosyl-1h-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentofuranosyl-1h-1,2,4-triazole is a chemical compound with the molecular formula C7H11N3O4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Pentofuranosyl-1h-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of hydrazine with formic acid and formamide at elevated temperatures. This method typically requires a molar ratio of 1 mole of hydrazine to 1 to 3 moles of formic acid and 1 to 2 moles of formamide, with the reaction carried out at temperatures ranging from 140°C to 220°C . Another method involves the chemoenzymatic synthesis of triazole nucleosides, which has been explored for its potential to produce novel structural analogues .
Analyse Chemischer Reaktionen
1-Pentofuranosyl-1h-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and various electrophiles. For example, the oxidation of 1,2,4-triazole-3-thiol by nitric acid or hydrogen peroxide yields 1,2,4-triazole . The compound can also participate in cycloaddition reactions, which are commonly used to synthesize various triazole derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Pentofuranosyl-1h-1,2,4-triazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, triazole derivatives have been studied for their potential antiviral, antifungal, and anticancer properties . In medicine, triazole-based compounds are used as antifungal agents, with examples including fluconazole and itraconazole . Additionally, triazole compounds have applications in organic electronics and photovoltaics due to their excellent electronic properties .
Wirkmechanismus
The mechanism of action of 1-Pentofuranosyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, triazole-based antifungal agents inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the 14-α-demethylation step . This disruption of the fungal membrane leads to the accumulation of toxic sterols and ultimately the death of the fungal cell. The compound’s electronic properties also play a role in its applications in organic electronics and photovoltaics .
Vergleich Mit ähnlichen Verbindungen
1-Pentofuranosyl-1h-1,2,4-triazole can be compared with other similar compounds, such as fluconazole, itraconazole, ravuconazole, and voriconazole. These compounds share the triazole ring structure and exhibit similar antifungal properties . each compound has unique features that make it suitable for specific applications. For example, fluconazole is known for its broad-spectrum antifungal activity, while voriconazole is effective against a wider range of fungal pathogens . The unique electronic properties of this compound also distinguish it from other triazole derivatives, making it valuable in the field of organic electronics .
Eigenschaften
CAS-Nummer |
24806-93-7 |
|---|---|
Molekularformel |
C7H11N3O4 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-(1,2,4-triazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H11N3O4/c11-1-4-5(12)6(13)7(14-4)10-3-8-2-9-10/h2-7,11-13H,1H2 |
InChI-Schlüssel |
HZCAHMRRMINHDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


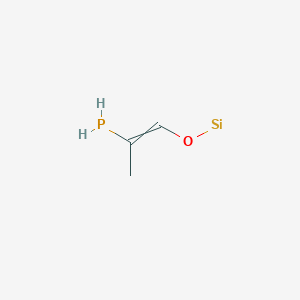
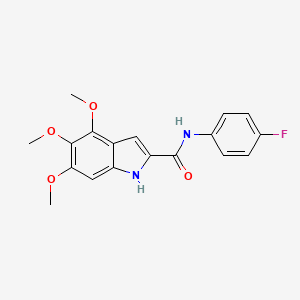
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)

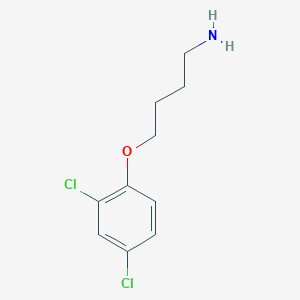
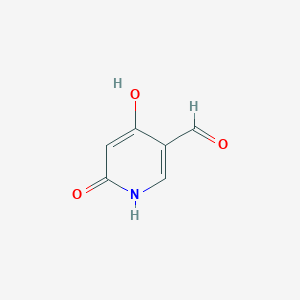
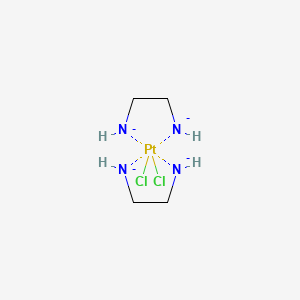
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
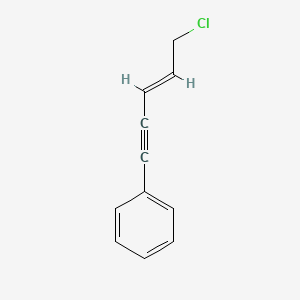
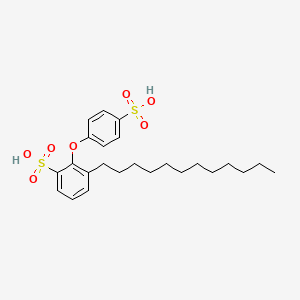
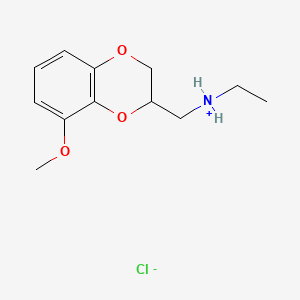
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
